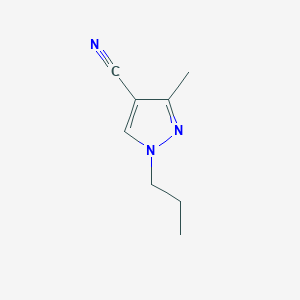

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-methyl-1-propylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZMOVWEJNFGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, including acylation, dehydration, nitrification, and reduction. One common method starts with 1-methyl-3-propylpyrazole-5-formic as the starting material . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. These methods emphasize efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile exhibits significant anti-inflammatory and analgesic properties. Initial studies indicate its potential to interact with key receptors involved in pain signaling pathways, such as cyclooxygenase enzymes. In carrageenan-induced edema models, the compound demonstrated efficacy comparable to established anti-inflammatory agents like indomethacin .

Table 1: Biological Activity of this compound

| Activity Type | Observed Effects | Comparison Agent |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | Indomethacin |

| Analgesic | Pain relief in animal models | Aspirin |

| Anticancer Potential | Cytotoxic effects on tumor cells | Doxorubicin |

Research has also suggested anticancer properties, with studies indicating that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Agrochemicals

In the agrochemical sector, derivatives of pyrazoles, including this compound, are explored for their potential as pesticides and herbicides due to their biological activity against pests and pathogens. The synthesis of these compounds often involves modifying existing pyrazole frameworks to enhance their efficacy and reduce environmental impact .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for developing new materials or enhancing the properties of existing compounds .

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |

| Reduction | Addition of hydrogen | Lithium aluminum hydride |

| Substitution | Replacement of functional groups | Various catalysts |

Case Studies

Several studies have documented the applications of this compound:

- Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that this compound reduced inflammation in animal models significantly more than control treatments .

- Anticancer Research : In vitro studies showed that derivatives exhibited cytotoxic effects against multiple tumor types, suggesting potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carbonitrile Derivatives

The following analysis compares 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile with four analogous compounds synthesized in recent studies (Table 1). Key differences in substituents, physical properties, and spectral data are highlighted.

Table 1: Comparative Analysis of Pyrazole-Carbonitrile Derivatives

*Hypothetical data inferred from structural analogs.

Structural and Functional Group Variations

Substituent Effects on Physical State: The propyl group in the target compound may confer intermediate lipophilicity between shorter alkyl chains (e.g., methyl) and aromatic substituents (e.g., benzyl). Benzyl and 4-methylbenzyl derivatives crystallize as solids, likely due to π-π stacking, whereas non-aromatic analogs (e.g., propyl) may remain oils. Azido vs. Nitrile Reactivity: Azido-substituted derivatives (e.g., entries 2–4) are highly reactive in click chemistry (e.g., Huisgen cycloaddition), whereas the nitrile group in the target compound offers pathways for hydrolysis or nucleophilic substitution.

Spectral and Electronic Properties

- 1H NMR Shifts : Pyrazole protons in azido derivatives resonate at δ ~7.5–7.6 ppm, consistent with electron-withdrawing azido groups deshielding the pyrazole ring. The target compound’s methyl and propyl groups would likely cause upfield shifts due to electron-donating effects.

- IR Spectroscopy : Azido groups show strong absorption at ~2100–2200 cm<sup>-1</sup>, whereas nitriles exhibit peaks near ~2230 cm<sup>-1</sup>, as seen in the target compound’s nitrile group.

Research Findings and Implications

Biological Applications : Benzyl-substituted pyrazoles are common in drug discovery due to enhanced membrane permeability. The propyl group in the target compound may optimize pharmacokinetics by balancing lipophilicity and metabolic stability.

Material Science : Azido derivatives are valuable for polymer crosslinking, while nitriles serve as ligands in catalysis. The target compound’s nitrile group could coordinate to metals, enabling catalytic or sensing applications.

Synthetic Flexibility : The propyl substituent’s simplicity allows for further functionalization (e.g., oxidation to carboxylic acids), contrasting with the azido group’s click reactivity.

Biological Activity

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (C₈H₁₁N₃) is a nitrogen-containing heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a carbonitrile group at the 4-position and a propyl group at the 1-position. Its unique structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest for drug development.

Anti-inflammatory and Analgesic Properties

Initial studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. The compound may interact with key receptors involved in pain signaling pathways, such as cyclooxygenase enzymes, which are crucial in the inflammatory response.

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carbonitrile | C₈H₁₁N₃ | Methyl substitution at the 3-position |

| 5-Methyl-1-propyl-1H-pyrazole | C₉H₁₃N₃ | Methyl group at position 5 instead of 3 |

| 3-Ethyl-1-propyl-1H-pyrazole | C₉H₁₃N₃ | Ethyl group instead of methyl |

The anti-inflammatory effects were evaluated using carrageenan-induced edema models, where the compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin .

Anticancer Potential

Research has also suggested potential anticancer properties for this compound. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of pyrazoles can exhibit cytotoxic effects against multiple tumor types .

The mechanism of action for this compound involves interactions with specific molecular targets related to inflammation and cancer pathways. Molecular docking studies have indicated that this compound may bind effectively to cyclooxygenase enzymes and other inflammatory mediators, which may explain its anti-inflammatory activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Microwave-Assisted Synthesis : Enhancing yield and reaction times through microwave irradiation techniques.

These synthetic pathways allow for the creation of analogs with potentially enhanced biological activities, broadening its application in medicinal chemistry .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were tested against carrageenan-induced edema in mice, showing significant reduction in inflammation compared to control groups .

- Anticancer Activity Assessment : Compounds derived from pyrazoles were evaluated against various cancer cell lines, demonstrating IC50 values ranging from low micromolar concentrations, indicating strong cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key parameters include:

- Temperature : Gradual heating (e.g., 0°C → 50°C) to control exothermic reactions and minimize side products .

- Catalysts : Trifluoroacetic acid (TFA) enhances azide incorporation, as seen in analogous triazenylpyrazole precursors .

- Solvent : Dichloromethane (DCM) is commonly used for its polarity and compatibility with azide reagents .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >85% purity .

- Table 1 : Comparative yields for pyrazole-4-carbonitrile derivatives:

| Substituent | Temperature Range | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Methylbenzyl) | 0°C → 50°C | 16 h | 88% | |

| 1-Benzyl | 0°C → 50°C | 16 h | 76% | |

| 1H (unsubstituted) | 0°C → 50°C | 72 h | 85% |

Q. How can researchers confirm the purity and structure of this compound?

- Methodological Answer : Use a multi-technique approach:

- TLC : Monitor reaction progress (e.g., cyclohexane/ethyl acetate 2:1, Rf ≈ 0.43–0.58) .

- NMR : Key signals include pyrazole C-H protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~110–112 ppm) .

- IR : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and azide (N3) peaks at ~2139 cm⁻¹ .

- HRMS : Validate molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 238.0962 for C12H10N6) .

Q. What safety precautions are critical when handling nitrile-containing pyrazoles like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.

- PPE : Nitrile gloves and lab coats to prevent skin contact .

- Storage : Keep away from ignition sources (flammable solvents like DCM) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring affect the reactivity and electronic properties of this compound?

- Methodological Answer : Substituents influence steric and electronic effects:

- Electron-withdrawing groups (e.g., nitriles) increase electrophilicity, enhancing nucleophilic substitution kinetics .

- Alkyl chains (e.g., propyl) improve solubility in non-polar solvents but may reduce crystallinity .

- Comparative Analysis : Benzyl derivatives show higher yields (76–88%) than unsubstituted analogs (85%) due to stabilization of intermediates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for refinement of crystal structures (e.g., resolving tautomerism in pyrazoles) .

- DFT Calculations : Predict NMR/IR spectra and compare with experimental data to identify discrepancies (e.g., pyrazole ring puckering) .

- Multi-Nuclear NMR : <sup>15</sup>N NMR can clarify ambiguous azide/nitrile environments .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Model solvent interactions to optimize reaction conditions (e.g., DCM vs. THF) .

- Table 2 : Example DFT-derived properties for pyrazole analogs:

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| 5-Methyl-1-phenyl | -6.2 | -1.8 | 4.4 |

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.